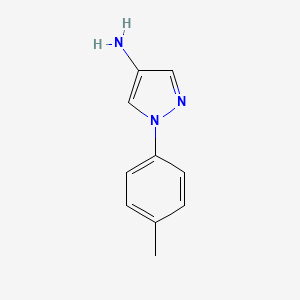

4-Amino-1-(p-tolyl)pyrazole

Description

Overview of Pyrazole (B372694) Heterocyclic Chemistry and its Academic Significance

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. britannica.com This unique structural feature imparts them with a versatile chemical reactivity and a broad spectrum of biological activities, making them a focal point in medicinal chemistry, agrochemicals, and materials science. numberanalytics.comnumberanalytics.comglobalresearchonline.net The pyrazole nucleus is a crucial pharmacophore, a structural feature of a molecule that is responsible for its pharmacological or biological interactions. numberanalytics.com

The academic significance of pyrazole chemistry is underscored by its long history, dating back to its first synthesis in the late 19th century, and its continued evolution with the development of novel synthetic methodologies. numberanalytics.comnumberanalytics.com Pyrazole derivatives have been successfully incorporated into a variety of commercial products, including pharmaceuticals and dyes. britannica.com Their importance in modern chemistry stems from their utility as versatile scaffolds for creating complex molecules with diverse applications. numberanalytics.comglobalresearchonline.net

Key Attributes of Pyrazole Heterocycles:

Structural Uniqueness: The five-membered ring with two adjacent nitrogen atoms provides a distinct electronic distribution and reactivity. numberanalytics.comnumberanalytics.com

Biological Activity: Pyrazole derivatives exhibit a wide range of biological effects, including anti-inflammatory, antimicrobial, and anticancer properties. numberanalytics.comnumberanalytics.comglobalresearchonline.net

Synthetic Versatility: The pyrazole ring can be readily functionalized, allowing for the synthesis of a vast library of derivatives. numberanalytics.commdpi.com

Tautomerism: Pyrazoles can exist in different tautomeric forms, which can influence their chemical reactivity and biological interactions. mdpi.comencyclopedia.pub

The Position of 4-Amino-1-(p-tolyl)pyrazole within Substituted Pyrazole Frameworks

Substituted pyrazoles are compounds in which one or more hydrogen atoms on the pyrazole ring have been replaced by other functional groups. The nature and position of these substituents dramatically influence the compound's physical, chemical, and biological properties. mdpi.comencyclopedia.pub this compound is a disubstituted pyrazole featuring an amino group (-NH2) at the 4-position and a p-tolyl group (a toluene (B28343) substituent) at the 1-position of the pyrazole ring.

The synthesis of such substituted pyrazoles can be achieved through various methods, often involving the condensation of a hydrazine (B178648) derivative (in this case, p-tolylhydrazine) with a suitable three-carbon precursor. mdpi.com The regioselectivity of these reactions, which determines the final position of the substituents, is a key consideration in their synthesis. rsc.org

Scope and Research Imperatives for this compound Derivatives

The true value of this compound lies in its role as a versatile intermediate for the synthesis of more complex derivatives. The amino group provides a reactive site for a multitude of chemical transformations, allowing for the introduction of diverse functionalities. This has led to extensive research into the development of novel derivatives with tailored properties for specific applications.

Current research on derivatives of this compound is driven by several key imperatives:

Pharmaceutical Development: A significant focus is on synthesizing derivatives with potential therapeutic applications. For instance, research has explored its use as a scaffold for creating novel anti-inflammatory, anticancer, and antimicrobial agents. chemimpex.comchemimpex.comacs.org The ability to easily modify the structure allows for the optimization of activity and the exploration of structure-activity relationships (SAR). frontiersin.org

Agrochemical Innovation: The pyrazole core is a known feature in various pesticides and herbicides. numberanalytics.comglobalresearchonline.net Research is ongoing to develop new agrochemicals derived from this compound that are more effective and environmentally benign. chemimpex.comchemimpex.com

Materials Science: The unique photophysical and electronic properties of some pyrazole derivatives make them attractive for applications in materials science, such as in the development of dyes and functional polymers. globalresearchonline.netarabjchem.org

The exploration of this compound derivatives is a dynamic area of chemical research. The ease of its synthesis and the versatility of its chemical transformations ensure its continued importance as a building block for discovering new molecules with valuable properties. The ongoing research aims to unlock the full potential of this compound and its derivatives to address challenges in medicine, agriculture, and materials science.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11N3 |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

1-(4-methylphenyl)pyrazol-4-amine |

InChI |

InChI=1S/C10H11N3/c1-8-2-4-10(5-3-8)13-7-9(11)6-12-13/h2-7H,11H2,1H3 |

InChI Key |

CRJIABMWZOUKSQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C(C=N2)N |

Origin of Product |

United States |

Elucidation of Chemical Reactivity and Reaction Mechanisms of 4 Amino 1 P Tolyl Pyrazole

Mechanistic Investigations of Electrophilic and Nucleophilic Substitutions on the Pyrazole (B372694) Ring

While specific mechanistic studies on 4-amino-1-(p-tolyl)pyrazole are not extensively documented, the reactivity patterns can be inferred from the general behavior of aminopyrazoles. The pyrazole ring can be functionalized through various reactions, and the substituents play a crucial role in directing the incoming groups. mdpi.com

The exocyclic amino group at the C4 position of the pyrazole ring is a primary site for nucleophilic reactions. This amino group can react with various electrophiles. For instance, 4-aminopyrazoles can undergo reactions with aldehydes and ketones. arkat-usa.org The amino group can also be acylated or can react with isothiocyanates. researchgate.net The nucleophilicity of this amino group is influenced by the electronic nature of the substituents on the pyrazole ring. The p-tolyl group at the N1 position, being an electron-donating group, would slightly enhance the nucleophilicity of the C4-amino group.

General reactions involving the amino group of aminopyrazoles include:

Diazotization: The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing other functional groups. arkat-usa.org

Schiff Base Formation: Condensation with aldehydes or ketones yields the corresponding imines (Schiff bases). researchgate.net

Acylation: Reaction with acyl chlorides or anhydrides to form amides. arkat-usa.org

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides. researchgate.net

A general representation of the reactivity of the amino group is shown below:

Table 1: Representative Reactions at the Amino Group of 4-Aminopyrazoles| Reactant | Product Type | General Reaction |

|---|---|---|

| Aldehyde/Ketone | Imine (Schiff Base) | R-NH₂ + R'CHO → R-N=CHR' + H₂O |

| Acyl Halide | Amide | R-NH₂ + R'COCl → R-NHCOR' + HCl |

| Sulfonyl Halide | Sulfonamide | R-NH₂ + R'SO₂Cl → R-NHSO₂R' + HCl |

Note: R represents the 4-(1-(p-tolyl)pyrazolyl) group.

The regiochemistry of electrophilic substitution on the pyrazole ring is heavily dependent on the directing effects of the existing substituents. In this compound, the amino group at C4 is a strong activating group and an ortho-, para-director. The p-tolyl group at N1 also influences the electron density of the ring.

Studies on other substituted pyrazoles have shown that the regioselectivity of reactions like N-alkylation is influenced by both electronic and steric factors of the substituents at C3 and C5. nih.govsci-hub.st In the case of C-H arylation of pyrazoles, the C5 position is generally more reactive than the C3 position. nih.gov

Tautomerism and its Influence on the Reactivity of this compound.researchgate.netresearchgate.netbenchchem.comencyclopedia.pub

Tautomerism is a significant feature of pyrazole chemistry that can affect the reactivity and biological activity of these compounds. encyclopedia.pub For this compound, since the N1 position is substituted, the common annular prototropic tautomerism observed in NH-pyrazoles is blocked. However, the concept of tautomerism in the broader class of aminopyrazoles is crucial for understanding their chemical behavior.

In aminopyrazoles where the N1 position is unsubstituted, annular prototropic tautomerism is a key phenomenon. nih.govsunway.edu.my This involves the migration of a proton between the two ring nitrogen atoms, leading to different tautomeric forms. nih.gov For instance, 3(5)-aminopyrazoles exist as an equilibrium mixture of the 3-amino and 5-amino tautomers. researchgate.netencyclopedia.pub The position of this equilibrium is influenced by factors such as the nature of other substituents on the ring, the solvent, and whether the compound is in solution or in the solid state. researchgate.net

While this compound itself does not exhibit this annular tautomerism, the understanding of this process is vital when considering the synthesis of this compound or its potential reactions where the p-tolyl group might be cleaved.

Computational methods, particularly Density Functional Theory (DFT), have been extensively used to study the tautomeric equilibria and the energy barriers of proton transfer in pyrazoles. researchgate.netresearchgate.net These studies help in predicting the relative stability of different tautomers in the gas phase and in solution. researchgate.net

For 4-substituted 3(5)-aminopyrazoles, ab initio calculations have shown that the relative stability of the 3-amino and 5-amino tautomers is affected by the electronic nature of the C4-substituent and the polarity of the solvent. researchgate.net For example, in DMSO solution, the more polar 5-amino tautomer can be favored. researchgate.net Theoretical calculations have also been used to investigate the activation energies for intramolecular proton migration in pyrazoles. nih.gov

Theoretical Studies on Reaction Pathways and Transition States (e.g., N-Alkylation, C-N Coupling).mdpi.comsunway.edu.myrsc.orgmdpi.com

Theoretical studies provide valuable insights into the mechanisms of reactions involving pyrazoles, including N-alkylation and C-N coupling reactions.

N-Alkylation: The N-alkylation of pyrazoles can lead to a mixture of regioisomers if the pyrazole is unsymmetrically substituted at the C3 and C5 positions. sci-hub.st DFT calculations have been employed to rationalize the observed regioselectivity in N-alkylation reactions of 3-substituted pyrazoles, indicating that electronic effects of the C3 substituent play a significant role. sci-hub.st For this compound, further N-alkylation would likely occur at the more basic pyridine-like N2 atom.

C-N Coupling: Palladium-catalyzed C-N coupling reactions are important methods for the synthesis of N-arylpyrazoles. chim.it Theoretical studies can help in understanding the mechanism of these reactions, including the oxidative addition, transmetalation, and reductive elimination steps. The Suzuki-Miyaura cross-coupling reaction is another powerful tool for forming C-C bonds on the pyrazole ring, and its efficiency can be influenced by the nature of the substituents. researchgate.net For instance, the presence of an amino group can affect the catalytic cycle.

The table below summarizes some theoretical approaches used to study pyrazole reactivity.

Table 2: Theoretical Methods in Pyrazole Reactivity Studies

| Reaction Type | Computational Method | Investigated Aspects | Key Findings |

|---|---|---|---|

| Tautomerism | DFT (B3LYP/6-31G**) | Relative stability of tautomers, energy barriers | Substituent and solvent effects determine tautomer preference. researchgate.net |

| N-Alkylation | DFT (B3LYP/6-31G**(d)) | Regioselectivity | Electronic effects of C3 substituents are crucial for regiocontrol. sci-hub.st |

| C-H Arylation | Not specified | Reactivity of C-H bonds | C5-H is more reactive than C3-H and C4-H. nih.gov |

Spectroscopic and Structural Characterization of 4 Amino 1 P Tolyl Pyrazole and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, it is possible to map the carbon framework and the relative positions of protons, providing definitive evidence of the compound's constitution.

The ¹H and ¹³C NMR spectra provide initial, crucial information regarding the chemical environment of each proton and carbon atom in the molecule. The predicted chemical shifts for 4-Amino-1-(p-tolyl)pyrazole are based on the analysis of structurally similar pyrazole (B372694) derivatives. rsc.orgglobalresearchonline.net

¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the pyrazole ring, the p-tolyl group, and the amino substituent. The two protons on the pyrazole ring (H-3 and H-5) are anticipated to appear as singlets in the aromatic region, with their exact positions influenced by the electronic effects of the amino and tolyl groups. The p-tolyl group should present a characteristic AA'BB' system, appearing as two doublets in the aromatic region, along with a singlet for the methyl protons in the upfield region (around 2.4 ppm). The amino (-NH₂) protons typically appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon spectrum will complement the proton data. The pyrazole ring is expected to show three distinct signals for its carbon atoms (C-3, C-4, and C-5). The carbon attached to the amino group (C-4) would be significantly influenced by its electron-donating nature. The p-tolyl group will exhibit four signals: two for the protonated aromatic carbons, one for the methyl-substituted carbon, one for the carbon bonded to the pyrazole nitrogen, and one for the methyl carbon itself.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Two-dimensional NMR experiments are essential for confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be expected to show strong correlations between the adjacent aromatic protons on the p-tolyl ring, confirming their positions relative to one another.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). This experiment would definitively link the proton signals of the pyrazole and tolyl rings to their corresponding carbon signals, confirming the assignments in Table 1.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly powerful for establishing the connectivity of different molecular fragments. Key expected correlations for this compound would include a correlation from the tolyl protons (ortho to the nitrogen) to the pyrazole C-5, and from the pyrazole H-5 to the ipso-carbon of the tolyl ring, confirming the N-Ar bond. Correlations from the pyrazole protons (H-3 and H-5) to the amino-substituted C-4 would verify the substituent position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, which is useful for confirming stereochemistry and conformation. In this molecule, NOESY could show through-space correlations between the pyrazole H-5 and the ortho protons of the p-tolyl ring, providing information about the rotational orientation of the tolyl group relative to the pyrazole ring.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. globalresearchonline.netscialert.net

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to be dominated by bands corresponding to the amino (-NH₂) group, which typically shows symmetric and asymmetric N-H stretching vibrations in the 3300-3500 cm⁻¹ region. nih.gov An N-H scissoring (bending) vibration is also expected around 1600-1650 cm⁻¹. Other significant absorptions would include aromatic C-H stretching just above 3000 cm⁻¹, C=C and C=N stretching vibrations within the pyrazole and benzene (B151609) rings in the 1450-1600 cm⁻¹ region, and C-N stretching vibrations around 1250-1350 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode of the p-substituted tolyl group, often give a strong Raman signal. While N-H stretches are typically weak in Raman, the C=C and C=N ring modes are usually prominent.

Table 2: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insight into its electronic structure and the extent of conjugation. The technique is sensitive to π-systems and the presence of heteroatoms with non-bonding electrons.

The chromophore of this compound consists of the pyrazole ring conjugated with the p-tolyl substituent. This extended π-system is expected to give rise to characteristic π→π* transitions. The presence of the amino group, an auxochrome with non-bonding electrons, is likely to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 1-(p-tolyl)pyrazole. An n→π* transition associated with the nitrogen lone pairs may also be observed, though it is often weaker and can be obscured by the more intense π→π* bands. Based on similar pyrazole derivatives, absorption maxima are expected in the 250-350 nm range. researchgate.netresearchgate.netphyschemres.org

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns under ionization. researchgate.net

For this compound (C₁₀H₁₁N₃), the molecular weight is 173.22 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z = 173. The fragmentation of this ion can proceed through several pathways characteristic of aromatic and heterocyclic compounds.

A plausible primary fragmentation step involves the cleavage of the bond between the pyrazole ring and the tolyl group. This can lead to two key fragment ions:

A tolyl cation ([C₇H₇]⁺) at m/z = 91, which is a very common and stable fragment.

A 4-aminopyrazole radical cation ([C₃H₄N₃]⁺) at m/z = 82.

Further fragmentation of the pyrazole ring itself can occur through the loss of stable neutral molecules like HCN, leading to smaller fragment ions. The analysis of these fragmentation patterns helps to piece together the molecular structure, confirming the presence and connectivity of the pyrazole and tolyl moieties. researchgate.net

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

Integration of Experimental Spectroscopic Data with Computational Predictions

Modern structural analysis frequently combines experimental data with computational chemistry to achieve a higher level of confidence. Density Functional Theory (DFT) is a powerful method for predicting the properties of molecules. ufrj.br For this compound, DFT calculations would be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule, including bond lengths, bond angles, and the dihedral angle between the pyrazole and tolyl rings.

Predict NMR Spectra: Calculate theoretical ¹H and ¹³C chemical shifts. Comparing these calculated values with experimental data helps to validate the signal assignments. researchgate.netnih.gov

Predict Vibrational Frequencies: Compute the theoretical FT-IR and Raman spectra. This allows for a detailed assignment of each experimental band to a specific molecular vibration, aided by tools like Potential Energy Distribution (PED) analysis. nih.govresearchgate.net

Simulate Electronic Spectra: Use Time-Dependent DFT (TD-DFT) to predict the UV-Vis absorption wavelengths and oscillator strengths, which correspond to the electronic transitions responsible for the observed spectrum. physchemres.org

By correlating the predicted data from DFT calculations (e.g., using the B3LYP functional with a basis set like 6-311G(d,p)) with the results obtained from NMR, FT-IR/Raman, and UV-Vis experiments, a robust and unambiguous structural assignment for this compound can be established. nih.gov This integrated approach ensures that the proposed structure is not only consistent with all experimental observations but is also energetically favorable from a theoretical standpoint.

Computational Chemistry and Theoretical Studies on 4 Amino 1 P Tolyl Pyrazole

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT has been widely applied to study pyrazole (B372694) derivatives to understand their geometry, physical properties, and chemical reactivity. semanticscholar.orgmdpi.comnih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap, Energies)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining the chemical stability and reactivity of a molecule. mdpi.comresearchgate.net A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

Theoretical studies on pyrazole derivatives have shown that the HOMO-LUMO energy gap can be used to predict their bioactivity, stemming from intramolecular charge transfer. researchgate.net For instance, in related pyrazole systems, a smaller energy gap has been correlated with increased biological activity. researchgate.net The energies of these frontier orbitals are essential for calculating various reactivity descriptors.

| Parameter | Description | Significance |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Energy of the outermost electron-containing orbital. | Indicates the electron-donating ability of the molecule. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Energy of the first vacant orbital. | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov |

Global and Local Reactivity Descriptors (Chemical Potential, Hardness, Softness, Electrophilicity, Fukui Functions)

Chemical Potential (μ): Describes the escaping tendency of electrons from a system in equilibrium. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is calculated as η = (ELUMO - EHOMO) / 2. A higher hardness value indicates greater stability.

Global Softness (S): The reciprocal of global hardness (S = 1/η), it indicates the capacity of a molecule to receive electrons.

Global Electrophilicity Index (ω): Represents the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

These descriptors are valuable for comparing the reactivity of different molecules. mdpi.com For example, studies on similar heterocyclic compounds have used these parameters to correlate theoretical reactivity with observed biological activity. researchgate.net

Local reactivity, on the other hand, is described by Fukui functions. These functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. This allows for a more detailed understanding of how the molecule will interact with other reagents.

| Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Indicates resistance to change in electron configuration. |

| Global Softness (S) | S = 1 / η | Represents the molecule's capacity to accept electrons. |

| Global Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the electrophilic character of a molecule. |

Quantum Chemical Descriptors and Structure-Reactivity Correlations

Quantum chemical descriptors derived from DFT calculations are powerful tools for establishing structure-reactivity relationships. By correlating these calculated parameters with experimentally observed activities, it is possible to build predictive models. For pyrazole-containing compounds, these descriptors have been successfully used to understand and predict their biological activities. researchgate.net The electronic properties, such as the distribution of electron density and the energies of molecular orbitals, directly influence how a molecule interacts with biological targets.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map displays regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). derpharmachemica.comresearchgate.net

In MEP maps, red and yellow colors typically indicate regions of high electron density, which are favorable sites for electrophilic attack. Conversely, blue colors represent electron-deficient regions, which are susceptible to nucleophilic attack. researchgate.net For pyrazole derivatives, MEP analysis can identify the nitrogen and oxygen atoms as potential sites for electrophilic interaction, which is crucial for understanding their binding mechanisms with biological receptors. nih.gov

Solvation Effects in Theoretical Studies of 4-Amino-1-(p-tolyl)pyrazole Reactivity

The reactivity of a molecule can be significantly influenced by the solvent in which a reaction is carried out. Theoretical studies often incorporate solvation models to provide a more realistic description of chemical processes in solution. These models account for the interaction between the solute molecule and the surrounding solvent molecules. For pyrazole derivatives, considering solvation effects in DFT calculations can lead to more accurate predictions of their reactivity and spectroscopic properties. researchgate.net For instance, the choice of solvent can affect the stability of different conformations and the energy barriers of reaction pathways.

Research Applications of 4 Amino 1 P Tolyl Pyrazole in Advanced Chemical Disciplines

Role as Ligands in Coordination Chemistry and Metal Complex Formation

The pyrazole (B372694) moiety is a well-established and important building block in the field of coordination chemistry. nih.govresearchgate.net Pyrazole and its derivatives can coordinate to metal ions in various ways, acting as neutral monodentate ligands or, upon deprotonation, as mono-anionic bridging ligands. researchgate.net The presence of a pyridine-like sp²-hybridized nitrogen atom makes the pyrazole ring an effective ligand for the formation of metal complexes. chim.itresearchgate.net The compound 4-Amino-1-(p-tolyl)pyrazole is particularly noteworthy due to its multiple potential coordination sites: the two adjacent nitrogen atoms of the pyrazole ring and the nitrogen atom of the exocyclic amino group. This polyfunctional nature allows it to act as a versatile ligand in the construction of diverse and functional metal-organic architectures. researchgate.net

The synthesis of metal complexes using pyrazole-based ligands such as this compound typically involves the reaction of the ligand with a suitable metal salt in an alcoholic medium. niscair.res.innih.gov Transition metals like copper(II), nickel(II), and cobalt(II) are commonly used to form these complexes. niscair.res.in The general procedure consists of mixing an ethanolic solution of the metal salt (e.g., acetates, chlorides, or nitrates) with an ethanolic solution of the pyrazole ligand, often in a 1:2 metal-to-ligand molar ratio. nih.govnih.gov The reaction mixture is then refluxed, and upon cooling, the resulting solid complex can be isolated, purified by recrystallization, and dried. nih.gov

| Technique | Information Obtained | Typical Observations for Pyrazole Complexes |

|---|---|---|

| FTIR Spectroscopy | Identifies functional groups and confirms coordination. | Shifts in the vibrational frequencies of C=N, N-N, and N-H bands upon complexation. |

| UV-Visible Spectroscopy | Provides information on the electronic transitions and coordination geometry. | Appearance of d-d transition bands for transition metal complexes, indicating the geometry (e.g., octahedral, tetrahedral). |

| ¹H NMR Spectroscopy | Elucidates the structure of the ligand and changes upon coordination. | Shifts in the chemical shifts of pyrazole and amino protons, confirming the binding sites. |

| X-ray Diffraction | Determines the precise 3D molecular structure. | Provides exact coordination number, geometry, and bond distances between the metal ion and ligand donor atoms. |

| Magnetic Susceptibility | Determines the magnetic properties and electron configuration of the metal center. | Differentiates between high-spin and low-spin complexes and helps infer the geometry. |

The pyrazolate anion, formed by the deprotonation of the pyrazole N-H group, is known to exhibit at least three primary coordination modes: monodentate, exo-bidentate, and endo-bidentate. uninsubria.it In its neutral form, as with 1-substituted pyrazoles like this compound, the ligand typically coordinates through its sp² nitrogen atom (N2). However, the presence of the 4-amino group introduces additional possibilities, leading to a rich structural diversity.

The this compound ligand can coordinate to a metal center in several ways:

Monodentate Coordination : The ligand can bind to a single metal ion through the N2 atom of the pyrazole ring, which is the most common mode for 1-substituted pyrazoles.

Bidentate Chelation : The ligand can form a stable five-membered chelate ring by coordinating to a single metal center through both the pyrazole N2 atom and the nitrogen of the 4-amino group.

Bridging Coordination : The ligand can act as a bridge between two or more metal centers. This can occur if the amino group coordinates to one metal while the pyrazole N2 atom coordinates to another, facilitating the formation of polynuclear complexes or coordination polymers. uninsubria.it

The specific coordination mode adopted depends on various factors, including the nature of the metal ion, the counter-anion, the solvent system, and the reaction conditions. This versatility allows for the construction of a wide array of coordination compounds, from simple mononuclear complexes to intricate polynuclear clusters and extended networks. nih.gov

| Coordination Mode | Description | Resulting Structure Type |

|---|---|---|

| Monodentate | Binds to one metal center via the pyrazole N2 atom. | Mononuclear complexes. |

| Bidentate Chelate | Binds to one metal center via the pyrazole N2 and the 4-amino nitrogen atoms. | Mononuclear complexes with enhanced stability. |

| Bridging (Exo-bidentate) | Links two different metal centers using two different donor atoms (e.g., N2 and amino-N). | Dinuclear, polynuclear, or coordination polymers. |

Precursor in the Synthesis of Condensed Heterocyclic Systems

Aminopyrazoles are highly valuable precursors in organic synthesis, particularly for the construction of fused heterocyclic systems. chim.itmdpi.com The 4-amino-pyrazole scaffold serves as a versatile building block for creating bicyclic and polycyclic structures, many of which are of significant interest in medicinal chemistry. nih.govbeilstein-journals.org The reactivity of this compound is centered on the nucleophilicity of its exocyclic amino group and the adjacent C5 carbon atom of the pyrazole ring, which can participate in cyclocondensation reactions with various bi-electrophilic reagents. beilstein-journals.org

A primary application of aminopyrazoles is in the synthesis of pyrazolopyrimidines, which are considered purine (B94841) analogs and exhibit a wide range of biological activities. nih.govekb.eg The reaction of an aminopyrazole with a 1,3-dielectrophile is a classical and effective method for constructing a fused pyrimidine (B1678525) ring. beilstein-journals.org Specifically, this compound can react with compounds like β-diketones, β-ketoesters, or malononitrile (B47326) derivatives to yield various isomeric pyrazolopyrimidine systems. beilstein-journals.orgnih.gov

For instance, the condensation of 4-aminopyrazoles with β-dicarbonyl compounds can lead to the formation of pyrazolo[3,4-d]pyrimidines. nih.govekb.eg These reactions typically proceed via an initial condensation involving the amino group, followed by an intramolecular cyclization and dehydration to afford the final fused aromatic system. The specific isomer formed (e.g., pyrazolo[1,5-a]pyrimidine (B1248293) vs. pyrazolo[3,4-b]pyridine) can be influenced by the reaction conditions and the substitution pattern on the aminopyrazole precursor. chim.itbeilstein-journals.org This synthetic utility establishes this compound as a key intermediate for accessing a diverse library of condensed heterocyclic compounds. nih.gov

| Aminopyrazole Reactant | Bi-electrophilic Reagent | Resulting Fused System | Reference |

|---|---|---|---|

| 5-Aminopyrazole | Trifluoromethyl-β-diketones | Pyrazolo[3,4-b]pyridine | beilstein-journals.org |

| Pyrazole-o-aminonitriles | Formic Acid / Triethylorthoformate | Pyrazolo[3,4-d]pyrimidine | nih.gov |

| 3(5)-Aminopyrazoles | 1,3-Bis-electrophiles | Pyrazolo[1,5-a]pyrimidine | chim.itresearchgate.net |

| Aminopyrazole carbonitrile | Formamide | 4-Aminopyrazolo[3,4-d]pyrimidine | ekb.eg |

The pyrazole ring and its fused derivatives, such as the 4-aminopyrazolopyrimidine core, are recognized as "privileged scaffolds" in medicinal chemistry. nih.govnih.gov These core structures are frequently utilized in the design of small-molecule inhibitors for various protein kinases, which are crucial targets in cancer therapy. nih.govrsc.org The this compound scaffold provides a strategic starting point for generating libraries of compounds for drug discovery.

By using the aminopyrazole as a foundation, chemists can systematically modify the structure to optimize its binding affinity and selectivity for a specific biological target. For example, the 4-aminopyrazolopyrimidine scaffold has been extensively explored in the development of inhibitors for Bruton's tyrosine kinase (BTK) and other kinases. nih.gov The synthetic accessibility of these fused systems from precursors like this compound allows for the introduction of diverse functional groups at various positions, enabling detailed structure-activity relationship (SAR) studies. This process of scaffold decoration is central to modern drug design and highlights the importance of versatile building blocks in the creation of novel therapeutic agents. nih.govmdpi.com

Development as Building Blocks in Materials Science

Beyond its applications in coordination chemistry and medicinal synthesis, this compound is also a valuable building block in materials science. chim.itnih.gov The term "building block" refers to a molecule that can be used as a fundamental unit to construct larger, more complex supramolecular structures or functional materials. nih.govnih.gov

The ability of this compound to act as a multidentate ligand is directly relevant to the construction of coordination polymers and metal-organic frameworks (MOFs). chim.it These materials are built by linking metal ions or clusters with organic ligands to form extended one-, two-, or three-dimensional networks. The structural diversity offered by the pyrazole ligand, combined with its capacity for forming stable complexes, makes it an attractive candidate for designing MOFs with tailored pore sizes, shapes, and functionalities for applications in gas storage, separation, and catalysis.

Furthermore, the condensed heterocyclic systems synthesized from this aminopyrazole can possess interesting photophysical and electronic properties. chim.it Extended π-conjugated systems based on pyrazolo[x,y-z]pyrimidine scaffolds can be explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The inherent functionality of the aminopyrazole allows it to be a key component in the bottom-up synthesis of novel organic materials with specific, designed properties. researchgate.net

Integration into Polymeric Structures and Coatings

The incorporation of heterocyclic moieties like pyrazole into polymer backbones can impart unique thermal, mechanical, and functional properties to the resulting materials. While direct studies detailing the integration of this compound into polymeric structures are not extensively documented, the presence of a reactive primary amino group suggests its potential as a monomer in polymerization reactions. Aromatic amines are common building blocks for high-performance polymers such as polyamides and polyimides. These polymers are known for their excellent thermal stability and mechanical strength. The synthesis of aromatic polyamides containing pendent pyrazole rings with amino and cyano groups has been demonstrated using a different aminopyrazole-based monomer, indicating the feasibility of using such structures in polymer chemistry. The amino and cyano groups on the pyrazole ring in that study were shown to be unaffected during the polymerization process, yielding soluble polymers with high thermal stability. This suggests that this compound could similarly be used to create novel functional polymers, where the pyrazole and p-tolyl groups would act as pendent moieties influencing the polymer's solubility, processability, and final properties.

Exploration of Optical and Electronic Properties in Derived Materials

The electronic characteristics of pyrazole derivatives, particularly those with extended conjugation, make them attractive candidates for applications in materials science, including nonlinear optics (NLO) and sensory materials. scientific.net The investigation of derivatives containing the 1-(p-tolyl)pyrazole core has provided insights into the electronic nature of this scaffold.

For instance, the synthesis and characterization of (E)-1-(1-Phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine, a compound incorporating the 1-(p-tolyl)pyrazole moiety, was performed. researchgate.net UV-Vis spectroscopy of this derivative revealed electronic transitions indicative of an extended conjugated system, a key feature for optical applications. researchgate.net

In a different study, a novel pyrazoline derivative, 4-(1-Phenyl-5-(p-tolyl)-2,5-dihydro-1H-pyrazol-3-yl)benzo[c] nih.govmdpi.comnih.govoxadiazole, was analyzed using computational methods. scientific.net Density Functional Theory (DFT) calculations were employed to determine its electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, Mulliken population analysis, and NLO characteristics. scientific.net Such computational studies are vital for predicting the electro-optical activity of new materials and guiding the synthesis of compounds with tailored properties. scientific.net These examples underscore the potential of the 1-(p-tolyl)pyrazole scaffold as a building block for electronically active materials.

Mechanistic Studies of Biological Interactions of this compound Derivatives

The 4-aminopyrazole scaffold is a recognized pharmacophore in drug discovery, with derivatives showing a wide range of biological activities, including analgesic, anti-inflammatory, and anticancer properties. mdpi.comresearchgate.net Mechanistic studies are crucial for understanding how these molecules interact with biological targets at a molecular level, which in turn guides the development of more potent and selective therapeutic agents.

Enzyme Inhibition Mechanisms and Kinetics (e.g., MetAPs, Phosphatases, Cytochrome P450 Enzymes, DNA Gyrase B, MTAN, COX-2)

The pyrazole ring is a core component of several selective enzyme inhibitors. A significant area of research for pyrazole derivatives has been the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key target for anti-inflammatory drugs. The well-known anti-inflammatory drug Celecoxib features a 1,5-diarylpyrazole core.

Research into compounds structurally related to this compound has demonstrated promising and selective COX-2 inhibitory activity. A study focused on newly synthesized pyrazole derivatives identified ((4-(3-(4-Methylphenyl)-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide)) as a particularly effective compound. nih.gov This molecule shares the p-tolyl group at one of the pyrazole's aryl positions. It displayed significant anti-inflammatory and analgesic effects in vivo and, while it was a less potent inhibitor of COX-2 in vitro than celecoxib, it showed no ulcerogenic effects, suggesting a favorable safety profile. nih.gov

Furthermore, the design of pyrazole-pyridazine hybrids has led to the identification of potent and selective COX-2 inhibitors. nih.govrsc.org In vitro assays confirmed that several of these hybrid molecules exhibited IC50 values against COX-2 that were comparable or superior to celecoxib. rsc.org While specific kinetic studies on this compound derivatives against other enzymes like MetAPs, phosphatases, or DNA Gyrase B are not widely reported, the broad inhibitory capacity of the pyrazole scaffold suggests this as a fertile area for future investigation. nih.gov

Structure-Activity Relationship (SAR) Studies for Target-Specific Interactions

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how molecular structure correlates with biological activity. For pyrazole-based enzyme inhibitors, SAR studies have elucidated the importance of substituents at various positions on the heterocyclic ring. nih.govmdpi.com

In the context of COX-2 inhibition, SAR is well-established. For the 1,5-diarylpyrazole class of inhibitors, including Celecoxib, the presence of a sulfonamide (SO2NH2) or a similar hydrogen bond donor group on the phenyl ring at the N1 position is crucial for potent and selective COX-2 activity. This group interacts with a secondary pocket in the COX-2 active site that is not readily accessible in the COX-1 isoform.

For derivatives of 1-(p-tolyl)pyrazole, the nature of the substituents at the C3, C4, and C5 positions dictates both potency and the specific biological target. For instance, in a series of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides evaluated for anticancer activity, the group attached to the amide nitrogen was found to significantly influence cytotoxic potency against various human cancer cell lines. nih.gov The substitution of the amino group at the C4 position of the pyrazole ring, as in the title compound, offers a vector for modification to explore SAR. The amino group can be acylated, alkylated, or used as a point of attachment for other pharmacophores to probe interactions with specific biological targets and optimize activity. mdpi.com

Molecular Docking and Molecular Dynamics Simulations for Ligand-Protein Binding Analysis

Computational techniques such as molecular docking and molecular dynamics (MD) simulations are indispensable tools for visualizing and analyzing the interactions between a ligand and its protein target. nih.gov These methods have been extensively applied to pyrazole derivatives to predict binding modes, binding affinities, and the stability of ligand-protein complexes. alrasheedcol.edu.iqijpbs.com

Molecular docking studies of pyrazole-based COX-2 inhibitors have successfully rationalized their selectivity. nih.govresearchgate.net These studies show the pyrazole core fitting into the enzyme's active site, with the N1-phenyl-sulfonamide group extending into the aforementioned secondary side pocket. Key interactions often involve hydrogen bonding with residues such as Arg-120 and Tyr-355. researchgate.net For newly designed pyrazole-pyridazine hybrids, docking studies revealed favorable binding affinities towards the COX-2 active site, corroborating their in vitro inhibitory activity. rsc.org

MD simulations further refine the understanding obtained from docking by providing a dynamic view of the ligand-protein complex over time, assessing its stability and conformational changes. nih.gov For novel pyrazole-carboxamides designed as carbonic anhydrase inhibitors, 50 ns MD simulations were used to confirm the stability of the docked poses. nih.gov Such computational analyses would be critical in evaluating derivatives of this compound against various enzymatic targets, helping to predict their inhibitory potential and guide synthetic efforts.

| Compound Class | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Pyrazole-pyridazine hybrid | COX-2 | -9.85 | Arg120, Tyr355, Ser530 | rsc.org |

| Triphenylamine-linked pyrazole | VEGFR-2 (2A4L) | -9.35 | Cys919, Asp1046, Glu885 | researchgate.net |

| Pyrazole-carboxamide | Carbonic Anhydrase II | -8.50 | His94, His96, Thr199, Zn2+ | nih.gov |

| Pyridopyrazolo-triazine | PI3K (4JPS) | -8.11 | Val851, Lys802, Asp933 | nih.gov |

Theoretical Prediction of Pharmacokinetic Profiles (ADMETox) for Pyrazole Derivatives

In modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMETox) properties is essential to minimize late-stage failures. nih.gov In silico computational models provide a rapid and cost-effective means to predict these pharmacokinetic and toxicity profiles for novel chemical entities, including pyrazole derivatives. nih.gov

Numerous studies on newly synthesized pyrazole derivatives incorporate in silico ADMET predictions. nih.govnih.gov These predictions are typically performed using online platforms and software that calculate various molecular descriptors and apply established models. Key predicted properties often include:

Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.

Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.

Metabolism: Inhibition or substrate status for Cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4).

Toxicity: AMES test for mutagenicity, carcinogenicity, and hepatotoxicity.

| Parameter | Predicted Value/Classification | Interpretation |

|---|---|---|

| Human Intestinal Absorption | > 90% | High potential for oral absorption |

| BBB Permeability | LogBB > -1.0 | Predicted to not penetrate the blood-brain barrier |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this isoform |

| AMES Toxicity | Non-mutagen | Predicted to be non-mutagenic |

| Hepatotoxicity | Low risk | Low probability of causing liver damage |

Q & A

How can I optimize the synthesis of 4-amino-1-(p-tolyl)pyrazole to improve regioselectivity and yield?

Basic Research Question

Regioselective synthesis is critical for minimizing byproducts. A three-component reaction involving alkynes, nitriles, and titanium imides has been reported to yield pyrazole derivatives with high regiocontrol. For example, titanium-mediated cyclization avoids the need for harsh conditions and enables selective formation of the pyrazole core . To optimize yield, ensure stoichiometric ratios (e.g., 1:1.2 alkyne:nitrile) and use catalytic titanium complexes (e.g., Ti(NMe₂)₄). Reaction monitoring via TLC or HPLC-MS can identify intermediate stages for quenching or further functionalization .

What spectroscopic techniques are most reliable for characterizing this compound derivatives?

Basic Research Question

Combine ¹H/¹³C NMR and FTIR to confirm structural integrity:

- ¹H NMR : Look for diagnostic signals such as the pyrazole C5-H proton (δ ~8.0–8.4 ppm) and the p-tolyl methyl group (δ ~2.3 ppm) .

- ¹³C NMR : The pyrazole carbons typically appear at δ 140–150 ppm, while the carbonyl (if present) resonates at δ ~165–175 ppm .

- FTIR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) confirm functional groups .

For crystallographic validation, XRD (e.g., using SHELX software ) resolves bond angles and dihedral twists, as seen in the 82.44° dihedral angle between the pyrazole and p-tolyl rings .

How do I resolve contradictions in biological activity data for this compound derivatives?

Advanced Research Question

Discrepancies often arise from assay conditions or substituent effects. For example, cytotoxicity against MDA-MB-468 cells was linked to ROS generation, but inconsistent results may stem from:

- Solubility differences : Use DMSO concentrations ≤0.1% to avoid false negatives .

- Substituent positioning : Compare derivatives with electron-withdrawing (e.g., -NO₂) vs. electron-donating (e.g., -OCH₃) groups. The 3,4,5-trimethoxyphenyl substituent in compound 3f showed enhanced apoptosis via caspase-3 activation .

Validate findings with orthogonal assays (e.g., flow cytometry for apoptosis vs. MTT for viability) and computational docking (e.g., AutoDock Vina) to correlate activity with binding affinity .

What computational methods predict the reactivity of this compound in nucleophilic substitutions?

Advanced Research Question

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. Key steps:

Electrostatic potential maps : Identify electron-deficient regions (e.g., C4 in the pyrazole ring) prone to nucleophilic attack .

NBO analysis : Quantify hyperconjugation effects; the amino group donates electron density to the pyrazole ring, reducing reactivity at C5 .

Transition state modeling : Use Gaussian or ORCA to simulate reaction pathways. For example, sulfonation at the C4 position proceeds via a low-energy transition state (ΔG‡ ~25 kcal/mol) .

How can I design a structure-activity relationship (SAR) study for anticancer derivatives?

Advanced Research Question

SAR Design Checklist :

- Core modifications : Compare 1-(p-tolyl) vs. 1-(4-fluorophenyl) substitutions. Fluorine enhances metabolic stability but may reduce solubility .

- Amino group functionalization : Acetylation or sulfonylation of the NH₂ group modulates permeability (e.g., logP changes from 1.2 to 2.8) .

- Hybrid scaffolds : Link to thiophene or imidazole rings (e.g., compound 3b in ) to enhance π-π stacking with kinase targets.

Use PLS regression (via SIMCA or R) to correlate descriptors (e.g., Hammett σ, logP) with IC₅₀ values .

What crystallographic software is recommended for analyzing this compound derivatives?

Basic Research Question

For small-molecule XRD:

- SHELXL : Refines structures using least-squares algorithms. Input .hkl files from Bruker D8 diffractometers and validate via R-factor convergence (<5%) .

- WinGX Suite : Processes diffraction data and generates ORTEP diagrams for anisotropic displacement ellipsoids .

For macromolecular complexes (e.g., protein-ligand), use PHENIX for twin refinement if data is twinned (e.g., HEPES buffer artifacts) .

How do I troubleshoot poor yields in Suzuki-Miyaura couplings of this compound?

Advanced Research Question

Common issues and fixes:

- Catalyst selection : Use Pd(PPh₃)₄ for electron-rich aryl boronic acids or XPhos Pd G3 for sterically hindered partners .

- Protecting groups : Temporarily protect the amino group with Boc to prevent coordination with Pd (yield improves from 35% to 72%) .

- Microwave assistance : Run reactions at 100°C for 10 min (20% higher yield vs. conventional heating) .

What are the key mass spectral fragmentation patterns for this compound?

Basic Research Question

ESI-MS (positive mode) typically shows:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.